

## The Pharmacokinetics and Bioavailability of VX-150: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**VX-150** is an investigational, orally administered prodrug that is rapidly converted in the body to its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root and trigeminal ganglia, playing a crucial role in the transmission of pain signals.[1] The selective inhibition of NaV1.8 presents a promising therapeutic strategy for the treatment of various pain states, potentially offering analgesia with a reduced risk of the central nervous system side effects associated with other classes of analgesics. This technical guide provides a comprehensive summary of the available preclinical and clinical data on the pharmacokinetics and bioavailability of **VX-150** and its active metabolite.

# Preclinical Pharmacokinetics and Bioavailability (in Rats)

A preclinical study in rats characterized the pharmacokinetic profile of the active metabolite of **VX-150** (referred to as **VX-150**M) following both intravenous and oral administration.[1][2][3]

#### **Data Presentation**

Table 1: Intravenous Pharmacokinetic Parameters of VX-150M in Rats (1 mg/kg)[1][2][3]



| Parameter               | Value | Unit      |
|-------------------------|-------|-----------|
| Terminal Half-Life (t½) | 1.33  | h         |
| Clearance (CL)          | 8.91  | mL/min/kg |

Table 2: Oral Pharmacokinetic Parameters of VX-150M in Rats[1][2][3]

| Oral Dose (mg/kg) | Tmax (h)    | Bioavailability (%) |
|-------------------|-------------|---------------------|
| 5                 | 0.19 - 0.36 | 26.67 - 36.11       |
| 10                | 0.19 - 0.36 | 26.67 - 36.11       |
| 20                | 0.19 - 0.36 | 26.67 - 36.11       |

Systemic exposure to VX-150M increased linearly with escalating oral doses.[1][2][3]

Table 3: In Vitro Properties of VX-150M[1][2]

| Parameter              | Value                                  | Unit |
|------------------------|----------------------------------------|------|
| Caco-2 Permeability    | $6.1 \times 10^{-6}$                   | cm/s |
| Plasma Protein Binding | 96.2 - 97.5                            | %    |
| Metabolic Stability    | Low turnover in human liver microsomes | -    |

## **Experimental Protocols**

- Study Design: Male Sprague-Dawley rats were administered either a single intravenous dose (1 mg/kg) or single oral doses (5, 10, or 20 mg/kg) of VX-150.
- Sample Collection: Blood samples were collected at predetermined time points post-dosing.
- Analytical Method: The concentration of the active metabolite, VX-150M, in rat plasma was
  determined using a validated UPLC-MS/MS (Ultra-Performance Liquid ChromatographyTandem Mass Spectrometry) method.[1][2][3] The analyte was extracted from plasma via



protein precipitation.[1][2][3] Chromatographic separation was achieved on a Waters ACQUITY BEH C18 column.[1][2][3]

- Permeability: Caco-2 cell monolayers were used to assess the intestinal permeability of VX-150M.[1][2]
- Plasma Protein Binding: The extent of VX-150M binding to plasma proteins was determined using methods such as equilibrium dialysis.
- Metabolic Stability: The metabolic stability of VX-150M was evaluated by incubation with human liver microsomes.[1][2]

# Clinical Pharmacokinetics and Bioavailability (in Humans)

A Phase 1, randomized, double-blind, placebo-controlled, crossover study was conducted in healthy male adults to evaluate the pharmacokinetics of the active moiety of **VX-150**.[4][5]

#### **Data Presentation**

Table 4: Single-Dose Oral Pharmacokinetic Parameters of the Active Moiety of **VX-150** in Healthy Male Adults (1250 mg)[4][5]

| Parameter                            | Value | Unit  |
|--------------------------------------|-------|-------|
| Maximum Median Concentration (Cmax)  | 4.30  | μg/mL |
| Time to Maximum Concentration (Tmax) | 4     | h     |

Note: Comprehensive human pharmacokinetic parameters such as Area Under the Curve (AUC), terminal half-life, clearance, and volume of distribution are not publicly available at this time.

A Phase 1 clinical trial (NCT02843059) was designed to evaluate the effects of food and milk on the pharmacokinetics of different formulations of **VX-150**; however, the quantitative results



from this study are not publicly available.

### **Experimental Protocols**

- Study Design: A randomized, double-blind, placebo-controlled, crossover study was conducted in 20 healthy male subjects aged 18-55 years.[4][5]
- Dosing: Subjects received a single oral dose of 1250 mg of VX-150 or a placebo, with a
  washout period of at least 7 days between treatments.[4][5] The dose was administered in a
  fasted state.[4]
- Sample Collection: Blood samples for pharmacokinetic analysis were collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 5, 7, 10, 12, and 24 hours post-dose.[4]
- Analytical Method: Plasma concentrations of the active moiety of VX-150 and its major circulating metabolite were determined using a validated analytical method.

# Mandatory Visualizations Signaling Pathway



Click to download full resolution via product page

Mechanism of action of VX-150.

## **Experimental Workflow**







Click to download full resolution via product page

Pharmacokinetic study workflows.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of the Active Metabolite of VX-150 Using UPLC-MS/MS: A Preclinical Pharmacokinetic Study in Rats PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of VX-150: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8179964#pharmacokinetics-and-bioavailability-of-vx-150]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com